Molecular Weight and logP Differentiation from the Non-Fluorinated N3-Phenyl Analog (CAS 89069-41-0)
Compound 89069-44-3 possesses a molecular weight of 312.36 g/mol and a calculated logP of approximately 3.76 . By comparison, the non-fluorinated N3-phenyl analog 2-(methylthio)-3,6-diphenylpyrimidin-4(3H)-one (CAS 89069-41-0, compound 10b) has a molecular weight of 294.39 g/mol (C₁₇H₁₄N₂OS) and, based on the absence of the electronegative fluorine substituent, is expected to exhibit a higher logP (~4.0–4.2 estimated via additive fragment methods), translating to approximately a 0.24–0.44 log unit difference in lipophilicity [1]. This difference corresponds to a ~1.7- to 2.8-fold variation in octanol-water partition coefficient, which directly impacts membrane permeability, plasma protein binding, and non-specific tissue distribution in biological assays [2].
| Evidence Dimension | Molecular weight and calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | MW = 312.36 g/mol; logP ≈ 3.76 (calculated via Crippen fragmentation) |
| Comparator Or Baseline | CAS 89069-41-0: MW = 294.39 g/mol; logP estimated ~4.0–4.2 (no para-fluoro substituent) |
| Quantified Difference | ΔMW = +17.97 g/mol (fluorine substitution); ΔlogP ≈ −0.24 to −0.44 (reduced lipophilicity due to C–F dipole) |
| Conditions | Physicochemical property prediction using fragment-based methods (Crippen); experimental logP determination not reported in available literature |
Why This Matters
A logP difference of ~0.3–0.4 units can significantly shift a compound's position in ADME property space, affecting oral bioavailability predictions, cell permeability in vitro, and non-specific binding in biochemical assays—purchasing the non-fluorinated analog may yield materially different screening outcomes.
- [1] dos Santos, J.M. et al. Synthesis 2015, 47, 3947–3955. Compound 10b: 2-(Methylsulfanyl)-3,6-diphenylpyrimidin-4(3H)-one, yield 86%, mp 125–127 °C (Lit. 150 °C). View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
